molecular formula C24H21ClN2O7S B4164662 4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate

4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate

Cat. No.: B4164662
M. Wt: 517.0 g/mol
InChI Key: TZGRXHAJTIZKTB-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate is a complex organic compound that features a combination of aromatic rings, carbonyl groups, and sulfonyl groups

Properties

IUPAC Name

(4-chlorophenyl) 4-[[2-[[2-(benzenesulfonamido)acetyl]amino]acetyl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O7S/c25-19-10-12-20(13-11-19)34-24(30)18-8-6-17(7-9-18)16-33-23(29)15-26-22(28)14-27-35(31,32)21-4-2-1-3-5-21/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGRXHAJTIZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenoxycarbonyl intermediate: This can be achieved by reacting 4-chlorophenol with phosgene or a phosgene equivalent under basic conditions.

    Coupling with benzylamine: The intermediate is then reacted with benzylamine to form the benzyl carbamate derivative.

    Introduction of the sulfonyl group: The benzyl carbamate is then reacted with phenylsulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Glycylglycine coupling: Finally, the compound is coupled with glycylglycine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)carbonyl]benzyl N-(2-thienylcarbonyl)glycylglycinate
  • 4-[(4-chlorophenoxy)carbonyl]benzyl N-(phenylacetyl)glycylglycinate

Uniqueness

4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate is unique due to the presence of both the phenylsulfonyl and glycylglycinate groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate
Reactant of Route 2
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4-Chlorophenyl 4-({[2-({2-[(phenylsulfonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate

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